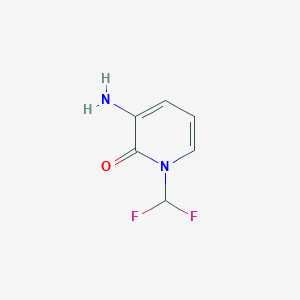

3-Amino-1-difluoromethyl-1H-pyridin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

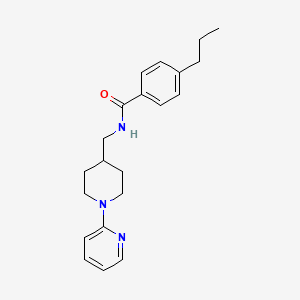

The molecular formula of 3-amino-1-difluoromethyl-1H-pyridin-2-one is C6H6F2N2O. It has a molecular weight of 160.12 g/mol. The compound exists as a liquid and has an InChI code of 1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2 .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution reactions and cyclization processes. For example, variations of the Balts-Schiemann reaction allow for the synthesis of fluorinated pyridines .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis of Poly-Substituted Pyridines

A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed, utilizing C-F bond breaking of the anionically activated fluoroalkyl group. This method is notable for its high yields and noble metal-free conditions, offering a valuable addition to pyridine synthesis techniques (Chen et al., 2010).

Catalytic Enantioselective Synthesis

In the realm of catalytic synthesis, a tetrazole catalyst has been optimized for the synthesis of alpha-aminooxy carbonyl compounds via enamine intermediates. This process exhibits complete enantioselectivity and high yields for both aldehydes and ketones, highlighting its efficiency and versatility (Momiyama et al., 2004).

Development of Functionalized Materials

Recent advances have focused on the synthesis and applications of 2,6-dipyrazolylpyridine derivatives and their complexes, which have found use in creating multifunctional spin-crossover switches, biomedical sensors, and in catalysis. These developments underscore the versatility and utility of pyridine derivatives in creating functional materials (Halcrow, 2014).

Electrophilic Difluoromethylthiolation

N-difluoromethylthiophthalimide has been introduced as a potent electrophilic difluoromethylthiolating reagent, enabling the difluoromethylthiolation of a broad range of nucleophiles under mild conditions. This advancement opens up new avenues for the synthesis of difluoromethylthiolated compounds (Zhu et al., 2015).

Solvent-Free Synthesis Techniques

Innovative solvent-free synthesis methods, such as the use of mechanochemical ball-milling conditions for the synthesis of imidazo[1,2-a]pyridines, demonstrate the push towards more environmentally benign and efficient synthetic strategies. These methods offer high yields and atom economy while minimizing environmental impact (Maleki et al., 2014).

Kinase-Focused Library Development

The exploration of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a heteroaromatic scaffold for drug discovery has led to the development of a novel kinase-focused library. This work showcases the potential of pyridine derivatives in targeting kinase enzymes and other cancer drug targets, contributing significantly to medicinal chemistry (Smyth et al., 2010).

Safety and Hazards

特性

IUPAC Name |

3-amino-1-(difluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJFBQJIWRGUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

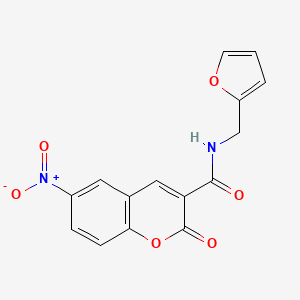

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)

![(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-morpholin-4-ylethyl)carboxamide](/img/structure/B2581639.png)

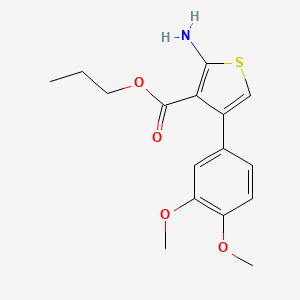

![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)

![2-(2-methylbenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2581644.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581648.png)

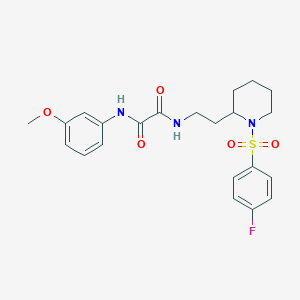

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)

![[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2581651.png)